1-Cyclopropyl-7-ethoxy-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
This compound is a greyish-white to pale yellow powder at room temperature . It is not very soluble in dichloromethane and chloroform . It can be used as an intermediate in pharmaceutical chemistry and organic synthesis .
Synthesis Analysis
The synthesis of this compound involves the addition of a heterocyclic amine, which comprises a protective group, to ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate . This is followed by a reaction with triethyl orthoformate and an addition of a cyclic amine, followed by a cyclization to produce the final product .Molecular Structure Analysis
The molecular formula of this compound is C16H15F2NO4 . The molecular weight is 323.29 . The structure of this compound includes a cyclopropyl group, a fluoro group, a methoxy group, and a quinoline group .Chemical Reactions Analysis
This compound is an intermediate in the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug . The synthesis involves reactions with heterocyclic amines, ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate, and triethyl orthoformate .Physical and Chemical Properties Analysis
This compound appears as a greyish-white to pale yellow powder at room temperature . It has poor solubility in dichloromethane and chloroform .Scientific Research Applications
Antioxidant Properties and Applications
1-Cyclopropyl-7-ethoxy-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its analogues have been studied for their antioxidant properties. Ethoxyquin, a related compound, has been extensively used for the protection of polyunsaturated fatty acids in fish meal to prevent spontaneous combustion due to the high degree of unsaturation in the lipids. The efficacy of ethoxyquin and its analogues as antioxidants in fish meal highlights the potential of related compounds, such as this compound, in preserving food quality and preventing oxidative damage (de Koning, 2002).
Synthesis and Biological Activity
Recent advances in the synthesis and biological activity of 8-hydroxyquinolines, compounds related to this compound, have shown a wide range of pharmacological properties. These include antimicrobial, anticancer, and antifungal effects, demonstrating the therapeutic value of compounds within this chemical class. The development of potent lead compounds from 8-hydroxyquinoline derivatives for various pharmacological applications suggests the potential of this compound in similar domains (Saadeh, Sweidan, & Mubarak, 2020).
Radical Cyclization in Organic Synthesis
The control of regiochemistry in radical cyclizations is crucial in organic synthesis for constructing carbo- and heterocyclic compounds. This compound, as part of the fluoroquinolone class, can be synthesized through such cyclizations, which are widely used in producing natural products and therapeutically active compounds. The synthesis methodologies and applications in creating physiologically active compounds underline the compound's significance in medicinal chemistry (Ishibashi & Tamura, 2004).
Fluoroquinolones as Antibacterial Agents
Fluoroquinolones, a class of antibacterial agents to which this compound is related, have a broad spectrum of activity against various pathogens. The synthetic methodologies and biological properties of fluoroquinolones, including their role as a bioterrorist weapon and their efficacy in treating bacterial infections, highlight the importance of research and development in this area. The ability of fluoroquinolones to treat a wide range of bacterial infections underlines the potential medical applications of this compound (da Silva et al., 2003).
Mechanism of Action
Target of Action
Similar compounds are known to target bacterial enzymes like dna gyrase and topoisomerase iv, which are essential for bacterial dna replication .
Mode of Action
Compounds with similar structures, such as fluoroquinolones, typically work by inhibiting the aforementioned bacterial enzymes, thereby preventing bacterial dna replication and ultimately leading to bacterial death .
Biochemical Pathways
By inhibiting bacterial enzymes like dna gyrase and topoisomerase iv, the compound would disrupt the bacterial dna replication pathway .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
By inhibiting bacterial dna replication, the compound would likely result in the death of bacterial cells .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect the compound’s action .
Properties
IUPAC Name |
1-cyclopropyl-7-ethoxy-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO5/c1-3-23-14-11(17)6-9-12(15(14)22-2)18(8-4-5-8)7-10(13(9)19)16(20)21/h6-8H,3-5H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEQQXWDPPEATN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1OC)N(C=C(C2=O)C(=O)O)C3CC3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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